molecular formula C22H22N4O3S2 B2880547 N-(2,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide CAS No. 951478-77-6

N-(2,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide

Cat. No.: B2880547
CAS No.: 951478-77-6
M. Wt: 454.56
InChI Key: BXUXDEUKJGHRLJ-UHFFFAOYSA-N
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Description

N-(2,4-Dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a heterocyclic compound featuring a fused benzo[c]pyrimido[4,5-e][1,2]thiazine core modified with a 5,5-dioxido (sulfone) group, an ethyl substituent at position 6, and a thioacetamide linkage connected to a 2,4-dimethylphenyl group. Though direct data on its synthesis or applications are absent in the provided evidence, structural analogs suggest its preparation likely involves alkylation of a thiol intermediate with a chloroacetamide derivative under basic conditions, as seen in related compounds .

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(6-ethyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S2/c1-4-26-18-8-6-5-7-16(18)21-19(31(26,28)29)12-23-22(25-21)30-13-20(27)24-17-10-9-14(2)11-15(17)3/h5-12H,4,13H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXUXDEUKJGHRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C3=NC(=NC=C3S1(=O)=O)SCC(=O)NC4=C(C=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of thiazine derivatives and is characterized by its intricate molecular structure, which suggests various pharmacological applications.

Chemical Structure and Properties

The compound's chemical formula is C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S, with a molecular weight of approximately 414.56 g/mol. Its structure includes a dimethylphenyl group attached to a thiazine ring, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC22H22N4O3SC_{22}H_{22}N_{4}O_{3}S
Molecular Weight414.56 g/mol
PurityTypically >95%

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies indicate that it may exhibit:

  • Anticonvulsant Activity : Similar compounds have shown efficacy in increasing GABA levels and inhibiting GABA transaminase, suggesting potential use in seizure disorders .
  • Anticancer Properties : The structural components of the compound hint at possible interactions with cancer cell pathways, as evidenced by similar thiazine derivatives demonstrating significant activity against various cancer cell lines .

Anticonvulsant Activity

In a study involving substituted semicarbazones and related compounds, it was found that compounds exhibiting similar structural features to our compound demonstrated significant anticonvulsant effects. For instance, one derivative increased GABA levels by 118% and inhibited GABA transaminase both in vitro and ex vivo .

Anticancer Activity

Research on related thiazine derivatives has shown promising results against cancer cell lines. For example:

CompoundCancer Cell LineIC50 (μM)
Thiazine derivative AHCT-116 (Colon Carcinoma)6.2
Thiazine derivative BT47D (Breast Cancer)27.3

These findings suggest that this compound may have similar anticancer properties worth exploring further.

Case Study 1: Anticancer Screening

In a comparative study of thiazine derivatives against multiple cancer cell lines, several compounds were tested for their inhibitory effects on cell proliferation. The results indicated that compounds with structural similarities to this compound showed significant cytotoxicity against both colon and breast cancer cells.

Case Study 2: Neuropharmacological Effects

Another study focused on the neuropharmacological effects of thiazine derivatives indicated that these compounds could modulate neurotransmitter levels effectively. The results suggested potential therapeutic applications in treating neurological disorders such as epilepsy and anxiety.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thioacetamide Derivatives

Compounds such as 2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides () share the thioacetamide (-S-CH2-C(=O)-NH-) motif. These analogs employ pyrimidinone cores, whereas the target compound utilizes a more complex benzo-fused pyrimido-thiazine system. The target’s 5,5-dioxido group introduces a sulfone, increasing hydrophilicity compared to the simpler pyrimidinyl thioacetamides. Alkylation with chloroacetamides (e.g., N-aryl-substituted 2-chloroacetamides) is a common synthetic strategy for both classes, though yields and reaction efficiency may vary with steric hindrance from the target’s bulkier substituents .

Heterocyclic Thioether/Sulfonamide Derivatives

2-[(4-Amino-6-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)benzenesulfonamides () feature thioether linkages and sulfonamide groups. Unlike the target’s sulfone, these compounds prioritize sulfonamide moieties, which are stronger hydrogen-bond acceptors.

Thiazolo-Pyrimidine Derivatives

Compounds like (2Z)-2-(2,4,6-trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a, ) share fused heterocyclic systems but lack the sulfone group. The target’s benzo[c]pyrimido-thiazine core likely confers greater aromatic surface area for π-π stacking compared to the smaller thiazolo-pyrimidine scaffold in 11a. Additionally, the target’s dimethylphenyl acetamide substituent may enhance lipophilicity relative to 11a’s methylfuran and cyano groups .

Table 1. Key Features of Target Compound and Structural Analogs

Compound Name/Class Core Structure Key Substituents Sulfur Functional Groups Synthesis Highlights Reference
Target Compound Benzo[c]pyrimido[4,5-e][1,2]thiazine 6-Ethyl, 2,4-dimethylphenyl acetamide Thioacetamide, sulfone Likely alkylation of thiol with chloroacetamide
2-[(Pyrimidinyl)thio]-N-acetamides Pyrimidin-4-one N-Aryl, benzyl Thioether Alkylation with chloroacetamides
2-[(Triazinyl)methylthio]sulfonamides 1,3,5-Triazin-2-yl Imidazolidin-2-ylidene, sulfamoyl Thioether, sulfonamide Ethyl bromoacetate/TEA reaction
Thiazolo[3,2-a]pyrimidines (11a) Thiazolo[3,2-a]pyrimidine 5-Methylfuran-2-yl, 2,4,6-trimethylbenzylidene Thioether, carbonyl Reflux with chloroacetic acid/aldehydes

Table 2. Spectroscopic Data Comparison

Compound Class IR (cm⁻¹) ^1H NMR Highlights (δ, ppm) Molecular Formula (Example)
Target Compound N/A (data unavailable) N/A (data unavailable) C21H22N4O3S2 (estimated)
Thiazolo-pyrimidines (11a) 3,436 (NH), 2,219 (CN) 2.24 (s, CH3), 7.94 (s, =CH) C20H10N4O3S
2-[(Pyrimidinyl)thio]-N-acetamides Not reported Not reported C9H10N4O2S (example)

Key Insights and Limitations

  • Synthetic Challenges : While alkylation strategies are common (e.g., ), steric hindrance from the target’s substituents may necessitate optimized conditions.
  • Data Gaps : The evidence lacks direct data on the target’s spectral properties, bioactivity, or crystallography. Further studies are required to validate hypothesized properties.

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